

A Technical Guide to the Thermal Stability and Decomposition of Dihexyl Adipate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihexyl adipate*

Cat. No.: *B092136*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of **dihexyl adipate**. **Dihexyl adipate** is a plasticizer used in various applications, including in materials for pharmaceutical packaging and medical devices. Understanding its behavior at elevated temperatures is crucial for ensuring product stability, safety, and regulatory compliance. This document summarizes key thermal properties, details experimental methodologies for their characterization, and presents a plausible decomposition pathway based on available data for **dihexyl adipate** and analogous compounds. All quantitative data are presented in structured tables, and key processes are visualized using diagrams.

Introduction

Dihexyl adipate (CAS No. 110-33-8), the diester of hexanol and adipic acid, is utilized as a plasticizer to enhance the flexibility and durability of polymeric materials.^[1] Its thermal stability is a critical parameter, influencing its processing conditions and the shelf-life of products in which it is incorporated. Thermal degradation can lead to the formation of volatile and semi-volatile compounds, which may compromise the integrity of the final product and introduce leachables. This guide aims to provide a detailed technical resource on the thermal properties and decomposition profile of **dihexyl adipate**.

Thermal Stability and Properties

The thermal stability of **dihexyl adipate** is characterized by its response to increasing temperature, typically assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific experimental data for **dihexyl adipate** is limited in publicly available literature, data from analogous adipate esters, such as di(2-ethylhexyl) adipate (DEHA), provide valuable insights.

Physical and Thermal Properties

A summary of the known physical and thermal properties of **dihexyl adipate** is provided in Table 1. It is important to note that some of these values are predicted or sourced from chemical databases and may not be experimentally verified under all conditions.

Table 1: Physical and Thermal Properties of **Dihexyl Adipate**

Property	Value	Source
Molecular Formula	$C_{18}H_{34}O_4$	[1]
Molecular Weight	314.46 g/mol	[1]
Boiling Point	351.3 °C at 760 mmHg	[1]
Flash Point	157.5 °C	[1]
Density	0.945 g/cm ³	[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition and the temperature ranges over which significant mass loss occurs. While a specific TGA curve for **dihexyl adipate** is not readily available, the expected behavior would be a single-step decomposition process characteristic of ester pyrolysis.

Table 2: Estimated Thermogravimetric Analysis Data for **Dihexyl Adipate**

Parameter	Estimated Value	Description
Onset of Decomposition (T _{onset})	~200 - 250 °C	The temperature at which significant mass loss begins.
Temperature at 5% Mass Loss (T _{d5%})	~220 - 270 °C	A common metric for the initiation of thermal decomposition.
Temperature at 50% Mass Loss (T _{d50%})	~280 - 330 °C	The temperature at which half of the initial mass has been lost.
End of Decomposition (T _{endset})	~350 - 400 °C	The temperature at which the decomposition process is largely complete.

Note: These values are estimations based on the general thermal behavior of adipate ester plasticizers and should be confirmed by experimental analysis.

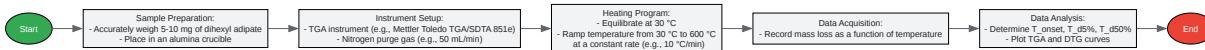
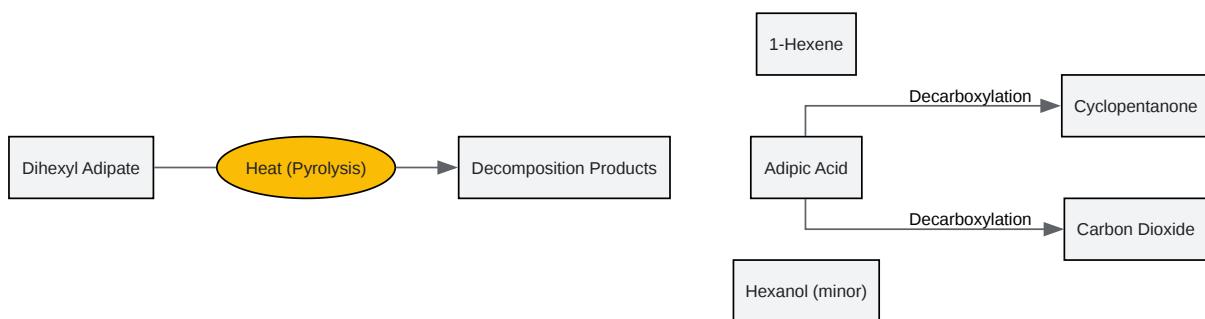
Differential Scanning Calorimetry (DSC)

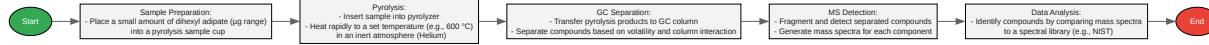
DSC is used to measure the heat flow into or out of a sample as it is heated or cooled, providing information on thermal transitions such as melting, boiling, and glass transitions. For a liquid sample like **dihexyl adipate**, a DSC thermogram would primarily show an endothermic event corresponding to its boiling point.

Table 3: Expected Differential Scanning Calorimetry Data for **Dihexyl Adipate**

Thermal Transition	Estimated Temperature Range	Description
Boiling Point	340 - 360 °C	The temperature at which the liquid transitions to a gas at atmospheric pressure.

Note: The boiling point is a key endothermic transition observable by DSC. Other transitions, such as a glass transition, would occur at much lower, sub-ambient temperatures and are not



the focus of this thermal stability guide.


Decomposition Pathway and Products

The thermal decomposition of **dihexyl adipate** is expected to proceed via a mechanism common to other aliphatic esters, primarily involving the cleavage of the ester bonds. This process can be initiated by heat and may be influenced by the presence of oxygen or other reactive species.

Proposed Decomposition Mechanism

At elevated temperatures, the primary decomposition pathway for **dihexyl adipate** is likely to be a non-radical, intramolecular elimination reaction (pyrolysis), leading to the formation of an alkene and a carboxylic acid. The adipic acid moiety can then undergo further decarboxylation.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 110-33-8, Dihexyl adipate | lookchem [lookchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Thermal Stability and Decomposition of Dihexyl Adipate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092136#thermal-stability-and-decomposition-of-dihexyl-adipate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com